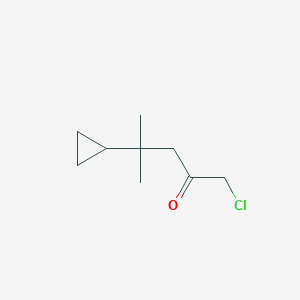

1-Chloro-4-cyclopropyl-4-methylpentan-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-cyclopropyl-4-methylpentan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15ClO/c1-9(2,7-3-4-7)5-8(11)6-10/h7H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAJOQTNHZLDRJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)CCl)C1CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Chloro-4-cyclopropyl-4-methylpentan-2-one typically involves the chlorination of 4-cyclopropyl-4-methylpentan-2-one. This reaction can be carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under controlled conditions . The reaction is usually performed in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent side reactions and ensure high yield.

Industrial production methods may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

1-Chloro-4-cyclopropyl-4-methylpentan-2-one undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, ethers, or thioethers.

Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol, methanol, or acetone. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-4-cyclopropyl-4-methylpentan-2-one has several scientific research applications:

Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of drug candidates.

Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Chloro-4-cyclopropyl-4-methylpentan-2-one involves its interaction with molecular targets such as enzymes or receptors. The chlorine atom and ketone group play crucial roles in its reactivity and binding affinity. The compound can form covalent or non-covalent interactions with target molecules, leading to changes in their activity or function. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

1-Chloro-4-cyclopropyl-4-methylpentan-2-one can be compared with similar compounds like:

1-Chloro-4-methylpentan-2-one: Lacks the cyclopropyl group, resulting in different reactivity and applications.

4-Cyclopropyl-4-methylpentan-2-one:

1-Bromo-4-cyclopropyl-4-methylpentan-2-one: The bromine atom can lead to different substitution reactions compared to the chlorine atom.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity, making it valuable for targeted applications in research and industry.

Biological Activity

1-Chloro-4-cyclopropyl-4-methylpentan-2-one is an organic compound characterized by a unique structure that includes a chloro substituent and a cyclopropyl group attached to a ketone backbone. Its molecular formula is C${10}$H${15}$ClO, and it is of significant interest in various fields, including pharmaceuticals and agrochemicals. This article explores the biological activity of this compound, highlighting its potential applications, synthesis methods, and comparative analysis with structurally similar compounds.

The compound features a carbonyl group located at the second carbon of the pentane chain, which plays a crucial role in its reactivity and biological interactions. The presence of the cyclopropyl group may enhance its biological properties compared to other ketones.

Biological Applications

This compound has potential applications in:

- Pharmaceuticals : It serves as a precursor for synthesizing bioactive compounds.

- Agrochemicals : Its unique structure may provide specific herbicidal or fungicidal properties.

Synthesis Methods

Several synthetic routes have been developed for this compound:

- Kinetic Resolution : This method involves the activation of racemic 1-(1-alkynyl)cyclopropyl ketones via gold-catalyzed divergent cycloadditions, yielding chiral products with high enantiomeric excess (up to 99% ee) .

- Organic Synthesis : Various organic synthesis techniques can be employed to facilitate the formation of this compound, which can lead to new organic compounds with distinct biological activities .

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be highlighted by comparing it with structurally similar compounds:

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| 1-(4-Chlorophenyl)-2-cyclopropylpropanone | Aromatic ketone | Used as an intermediate in fungicide synthesis |

| Cyclopropyl methyl ketone | Simple cyclopropane | Precursor for various synthetic pathways |

| 4-Methylpentan-2-one | Aliphatic ketone | Commonly used in organic synthesis |

| 3-Chloro-2-pentanone | Halogenated ketone | Exhibits antimicrobial properties |

The combination of the chloro group and cyclopropyl moiety on a branched pentanone structure may impart distinct reactivity and biological properties compared to these similar compounds, making it a candidate for targeted research in drug development and agrochemical applications .

Case Studies and Research Findings

Recent studies have highlighted the biological significance of cyclopropyl-containing compounds, noting their enhanced cellular activity due to improved lipophilicity and binding efficiency. For instance, single enantiomers of cyclopropyl derivatives have shown increased antiproliferative activity in various cancer cell lines . The optimal geometric fit of cyclopropyl groups in protein binding sites has been emphasized as a critical factor in enhancing biological activity .

Q & A

Q. How can researchers validate the compound’s metabolic stability in pharmacokinetic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.